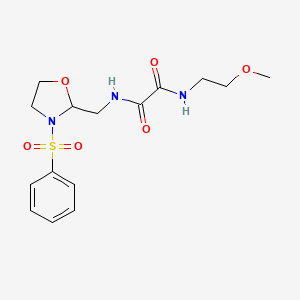

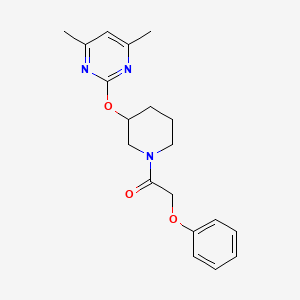

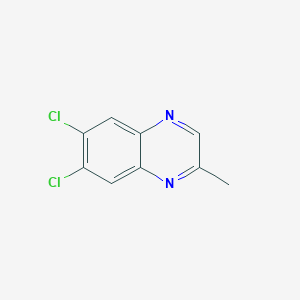

![molecular formula C22H19ClN2O B2557182 2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 433698-60-3](/img/structure/B2557182.png)

2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Carbendazim and tebuconazole, chemically related to 2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole, are widely used in agriculture for fungal disease prevention and control. Research has explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems offer advantages like altered release profiles, reduced environmental toxicity, and enhanced transfer to the action site. Studies demonstrate high association efficiency and reduced cytotoxicity of these fungicide systems, presenting new options for plant disease treatment and prevention (Campos et al., 2015).

Neuropeptide Y Y1 Receptor Antagonists

A series of novel benzimidazoles, including derivatives with a (4-chlorophenoxy)methyl group, have been synthesized for their potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aims to develop anti-obesity drugs. These benzimidazoles have shown potent antagonist activity and potential for reversing NPY-induced effects, indicating their significance in therapeutic applications (Zarrinmayeh et al., 1998).

Antiviral Research

Thiazolobenzimidazole derivatives, structurally related to this compound, have been investigated for their antiviral activity, particularly against enteroviruses. The TBZE-029 compound demonstrates potent inhibition of viral RNA replication. This research provides insights into the potential of benzimidazole derivatives in developing antiviral therapies (De Palma et al., 2008).

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been studied for their application as corrosion inhibitors for mild steel. Theoretical studies using Density Functional Theory align with experimental data, highlighting the potential of these compounds in corrosion prevention (Obot & Obi-Egbedi, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c1-16-6-8-17(9-7-16)14-25-21-5-3-2-4-20(21)24-22(25)15-26-19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHHFGRXDOCUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

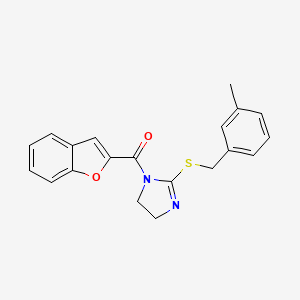

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

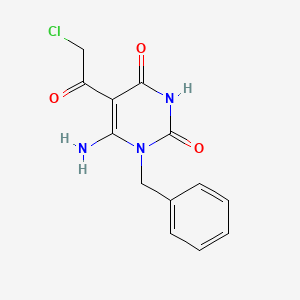

![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)

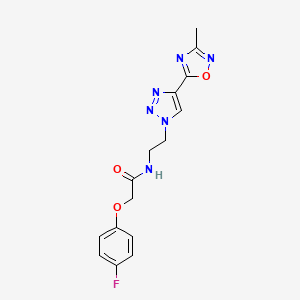

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2557114.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)